molecular formula C9H13ClN2O2 B12915062 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one CAS No. 63562-92-5

5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one

Cat. No.: B12915062
CAS No.: 63562-92-5
M. Wt: 216.66 g/mol
InChI Key: KCBYUFIQAVOMJA-UHFFFAOYSA-N
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Description

5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-2-propylpyridazine and a chlorinating agent.

    Chlorination: The 4-ethoxy-2-propylpyridazine undergoes chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 5-position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia (NH3) or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agriculture: It could be explored as a potential agrochemical, such as a pesticide or herbicide, due to its biological activity.

    Materials Science: The compound might be used in the synthesis of novel materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-propylpyridazin-3(2H)-one: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-propylpyridazin-3(2H)-one: Lacks the ethoxy group at the 4-position.

    5-Chloro-4-ethoxypyridazin-3(2H)-one: Lacks the propyl group at the 2-position.

Uniqueness

5-Chloro-4-ethoxy-2-propylpyridazin-3(2H)-one is unique due to the presence of all three substituents (chlorine, ethoxy, and propyl) on the pyridazine ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

63562-92-5

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

5-chloro-4-ethoxy-2-propylpyridazin-3-one

InChI

InChI=1S/C9H13ClN2O2/c1-3-5-12-9(13)8(14-4-2)7(10)6-11-12/h6H,3-5H2,1-2H3

InChI Key

KCBYUFIQAVOMJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)Cl)OCC

Origin of Product

United States

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